N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
説明
特性
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-7-5-9(8(2)22-7)12-16-17-14(23-12)15-11(20)10-6-19(3)18-13(10)21-4/h5-6H,1-4H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHIGLZYBVWJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is with a molecular weight of approximately 285.30 g/mol. The compound features a pyrazole core linked to an oxadiazole moiety and a methoxy group, which may enhance its biological activity.
Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties. The presence of the pyrazole and oxadiazole rings suggests potential interactions with cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound Name | Mechanism of Action | Reference |
|---|---|---|
| Pyrazole Derivative A | COX-2 Inhibition | |
| Oxadiazole Compound B | Anti-inflammatory via NF-kB pathway | |
| Pyrazole Analog C | Inhibition of prostaglandin synthesis |
Anti-inflammatory Activity
In studies involving pyrazole derivatives, significant anti-inflammatory effects have been observed. For instance, compounds similar to N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide demonstrated inhibition of paw edema in animal models. The efficacy was comparable to standard anti-inflammatory drugs such as diclofenac sodium.
Case Study:
A study by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory properties using carrageenan-induced paw edema in rats. The most potent derivative showed an inhibition percentage significantly higher than the control group .
Analgesic Activity
The analgesic effects of compounds containing the pyrazole structure have been documented. These compounds may act through central and peripheral mechanisms to alleviate pain.
Case Study:
Research demonstrated that specific pyrazole derivatives exhibited significant analgesic activity in various pain models, suggesting their potential use in pain management therapies .
Toxicity and Safety Profile
Safety evaluations are crucial for any new drug candidate. Preliminary toxicity studies on related compounds indicate that they possess favorable safety profiles with minimal adverse effects observed at therapeutic doses.
Table 2: Toxicity Data from Related Compounds
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Pyrazole Derivatives :
- Example 1 : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
- Key Differences : Replaces the oxadiazole-carboxamide group with a carbothioamide (-C(S)NH2) and incorporates a triazole substituent.
- Impact : The carbothioamide group enhances sulfur-mediated interactions (e.g., metal coordination), while the triazole improves π-π stacking.
- Example 2: N-substituted pyrazoline carbaldehydes () Key Differences: Features a 4,5-dihydro-pyrazoline (non-aromatic) core with aldehyde substituents. Impact: Reduced aromaticity may decrease metabolic stability compared to the fully aromatic pyrazole in the target compound.
Oxadiazole Derivatives :
- Example : 5-[(3,4-Dimethoxyphenyl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide ()
- Key Differences : Retains the 1,3,4-oxadiazole-carboxamide backbone but substitutes the pyrazole and furan groups with a dimethoxyphenyl-pyrrolidinyl system.
- Impact : Increased polarity from dimethoxy groups may improve solubility but reduce membrane permeability.
Substituent Analysis
*Calculated based on molecular formula (C15H16N4O4).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
